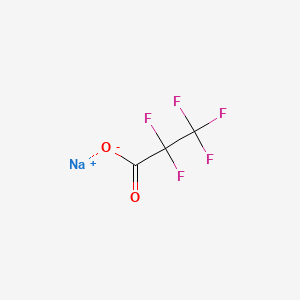
Sodium pentafluoropropionate
货号 B1301907
:
378-77-8
分子量: 186.01 g/mol
InChI 键: SCWLIHXXYXFUFV-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07745477B2
Procedure details


A mixture of 4-iodobenzonitrile (10.0 g, 43.7 mmol), sodium pentafluoroproprionate (15.4 g, 82.9 mmol), and copper(I) iodide (16.6 g, 87.3 mmol), DMF (160 mL), and toluene (60 mL) was heated at 160° C. for 16 h, allowing most of the toluene to distil off. After cooling, ethyl acetate (200 mL) was added, and the mixture was filtered through diatomaceous earth, and the filtrate was partitioned between ethyl acetate/heptane and water. The organic layer was washed with brine, dried (MgSO4), and evaporated. Chromatography (SiO2, heptane-ethyl acetate gradient) afforded the title compound (5.05 g 52%). Yellow oil, MS (EI) 221.1 (M+).



Name
copper(I) iodide
Quantity
16.6 g
Type
catalyst
Reaction Step One



Name
Yield
52%
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[F:10][C:11]([F:19])([F:18])[C:12]([F:17])([F:16])C([O-])=O.[Na+].CN(C=O)C>[Cu]I.C1(C)C=CC=CC=1>[F:16][C:12]([F:17])([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[C:11]([F:19])([F:18])[F:10] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C#N)C=C1
|
|
Name
|
|
|
Quantity
|
15.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(=O)[O-])(F)F)(F)F.[Na+]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
copper(I) iodide
|
|
Quantity
|
16.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to distil off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate (200 mL) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through diatomaceous earth
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was partitioned between ethyl acetate/heptane and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(F)(F)F)(C1=CC=C(C#N)C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.05 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
